molecular formula C22H25N3O2 B2423665 N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide CAS No. 1950245-10-9

N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No. B2423665
CAS RN: 1950245-10-9
M. Wt: 363.461
InChI Key: GXPXEQVBHMEEEG-UHFFFAOYSA-N
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Description

Azetidinones, also known as 2-azetidinones or β-lactams, are a class of compounds that have a four-membered cyclic amide. They are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .


Synthesis Analysis

Azetidinones can be synthesized through the Staudinger reaction, which is a [2+2] ketene-imine cycloaddition reaction . This involves the reaction of a Schiff base with chloro acetyl chloride in the presence of a catalyst like triethylamine .


Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered β-lactam ring. This ring is highly strained, making these compounds reactive .


Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions due to the strain in the β-lactam ring. For example, they can undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary widely depending on their substitution patterns. Generally, they are stable compounds, but they can be reactive due to the strain in the β-lactam ring .

Mechanism of Action

The mechanism of action of azetidinones often involves interaction with biological targets. For example, some azetidinones have been found to inhibit key enzymes in bacteria, leading to their antibacterial activity .

Safety and Hazards

The safety and hazards associated with azetidinones can depend on their specific structures. Some azetidinones are used as drugs and have been found to be safe in clinical use, while others may have toxic properties .

Future Directions

Research into azetidinones is ongoing, with many studies focusing on developing new synthetic methods and exploring their biological activities. These compounds have potential in the development of new drugs, particularly as antibiotics .

properties

IUPAC Name

N-[4-(2-oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)19-5-3-4-16-14-24(12-10-20(16)19)22(27)23-17-6-8-18(9-7-17)25-13-11-21(25)26/h3-9,15H,10-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPXEQVBHMEEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1CCN(C2)C(=O)NC3=CC=C(C=C3)N4CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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